molecular formula C24H19N3O3 B4147254 2-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)acetamide

2-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)acetamide

Cat. No.: B4147254
M. Wt: 397.4 g/mol
InChI Key: ABXDUIUKJYVIHL-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)acetamide is a complex organic compound that features both isoindoline and carbazole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindoline Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Formation of the Carbazole Moiety: This can be synthesized via the Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the isoindoline and carbazole moieties through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions might target the isoindoline moiety, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be facilitated by reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but could include various functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential electronic or photonic applications.

Biology

In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive agents.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, materials science applications could include the development of organic semiconductors, light-emitting diodes (LEDs), or other electronic devices.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Lacks the carbazole moiety, potentially altering its electronic and biological properties.

    N-(9-ethyl-9H-carbazol-3-yl)acetamide: Lacks the isoindoline moiety, which could affect its reactivity and applications.

Uniqueness

The combination of isoindoline and carbazole moieties in 2-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)acetamide provides a unique structural framework that could confer distinct electronic, photonic, and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-2-26-20-10-6-5-7-16(20)19-13-15(11-12-21(19)26)25-22(28)14-27-23(29)17-8-3-4-9-18(17)24(27)30/h3-13H,2,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXDUIUKJYVIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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